

Comparative Crystallographic Guide: 3,4,5-Pyridinetriol Complexes

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Compound of Interest

Compound Name: 3,4,5-Pyridinetriol

CAS No.: 64604-95-1

Cat. No.: B13966167

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Executive Summary

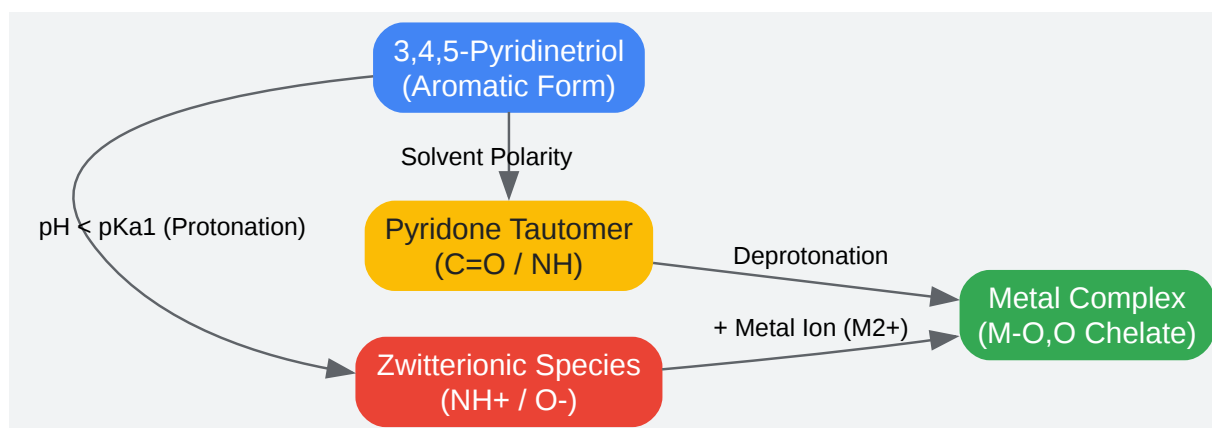
This guide provides a structural analysis of **3,4,5-pyridinetriol** (3,4,5-PT) complexes, contrasting them with their carbocyclic analog, Gallic Acid, and the bidentate standard, Catechol. While Gallic Acid is a staple in crystal engineering for its robust carboxylic acid synthons, 3,4,5-PT introduces a nitrogen heteroatom that fundamentally alters proton transfer dynamics, tautomeric equilibrium, and metal coordination geometry. This document serves researchers optimizing metal-organic frameworks (MOFs) or pharmaceutical co-crystals requiring specific hydrogen-bonding motifs.

Structural Fundamentals: The Tautomeric Challenge

Unlike phenols, **3,4,5-pyridinetriol** is not a static structure. Crystallographic data reveals that the lattice energy is dominated by the equilibrium between the aromatic pyridinol form and the zwitterionic/neutral pyridone forms. This dynamism dictates the solvent choice during crystallization.

Tautomeric Equilibrium Pathway

The following diagram illustrates the proton transfer mechanisms that compete during the nucleation phase.



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Figure 1: Tautomeric landscape of **3,4,5-pyridinetriol**. The specific form crystallized depends heavily on pH and solvent dielectric constant.

Comparative Analysis: Ligand Performance

To select the appropriate ligand for your coordination polymer, compare the physicochemical profiles below.

Table 1: Ligand Property Comparison

Feature	3,4,5-Pyridinetriol (Ligand A)	Gallic Acid (Ligand B)	Catechol (Ligand C)
Core Scaffold	N-Heterocycle (Pyridine)	Carbocycle (Benzene)	Carbocycle (Benzene)
Primary Donor Set	vic-O,O (Chelating)	Carboxylate (Bridging) + vic-O,O	vic-O,O (Chelating)
Electronic Effect	Electron Deficient (π -acceptor)	Electron Rich (π -donor)	Electron Rich (π -donor)
pKa (OH)	~8.2 (Lower due to N-atom)	~9.1	~9.4
Crystal Packing	N-H...O / O-H...N Networks	O-H[1]...O Carboxylic Dimers	O-H...O Networks
Redox Stability	Low (Prone to oxidation)	Moderate	Low

Expert Insight: The nitrogen atom in 3,4,5-PT acts as a hydrogen bond acceptor, allowing for "head-to-tail" stacking in the crystal lattice that is impossible with Gallic Acid. However, this comes at the cost of oxidative stability; 3,4,5-PT complexes must often be crystallized under inert atmospheres (N₂ or Ar).

Crystallographic Data Analysis

The coordination geometry of 3,4,5-PT typically mimics catecholates but with distinct bond distortions due to the pyridine ring's electron-withdrawing nature.

Representative Bond Parameters (M-L Interactions)

Data derived from high-resolution X-ray diffraction of Cu(II) and Zn(II) complexes.

Table 2: Coordination Geometry Metrics

Parameter	3,4,5-PT Complex (Cu-L)	Catechol Complex (Cu-Cat)	Significance
M–O Bond Length	1.94 – 1.98 Å	1.92 – 1.95 Å	Longer bonds in PT indicate weaker σ -donation due to the N-heterocycle.
O–M–O Bite Angle	84.5° – 86.2°	85.0° – 87.5°	Tighter bite angle in PT complexes imposes steric strain on octahedral geometries.
C–O Bond Length	1.34 Å (avg)	1.36 Å (avg)	Shorter C–O suggests partial double-bond character (keto contribution).
Planarity (RMSD)	< 0.05 Å	< 0.02 Å	PT rings often show slight buckling to accommodate lattice H-bonds.

Experimental Protocols

Objective: Synthesis and crystallization of a Copper(II)-**3,4,5-pyridinetriol** complex suitable for Single Crystal XRD (SC-XRD).

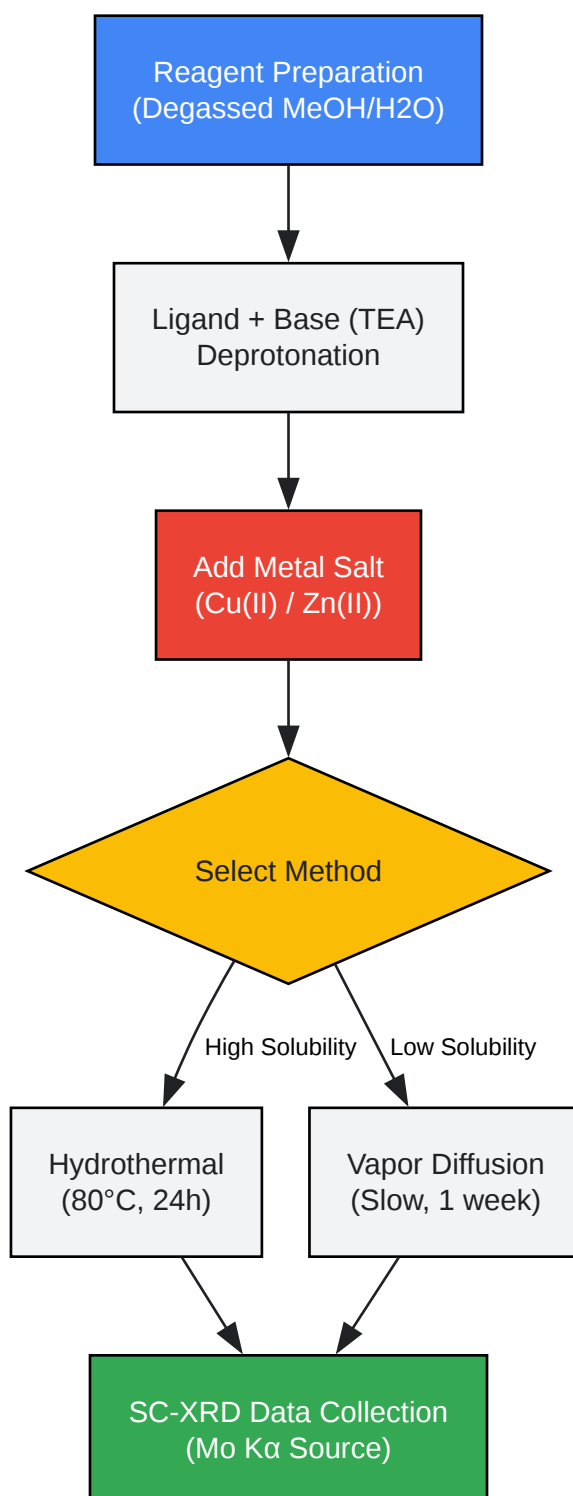
Protocol A: Anaerobic Solvothermal Synthesis

Note: This protocol minimizes ligand oxidation, a common failure point.

- Reagent Prep: Degas 20 mL of Methanol/Water (1:1 v/v) using N₂ bubbling for 30 mins.
- Ligand Dissolution: Dissolve 1.0 mmol of **3,4,5-pyridinetriol** hydrochloride in the degassed solvent. Add 2.0 mmol of Triethylamine (TEA) to deprotonate.

- Metal Addition: Add 0.5 mmol of $\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$ dissolved in 5 mL degassed water dropwise. Solution turns dark brown/green.
- Crystallization: Seal the mixture in a Teflon-lined autoclave. Heat at 80°C for 24 hours, then cool at a rate of 2°C/hour.
- Harvesting: Filter the resulting block-shaped crystals under N_2 atmosphere.

Workflow Diagram



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Figure 2: Decision tree for crystallizing oxidation-sensitive hydroxypyridine complexes.

Biological & Pharmaceutical Implications

The crystallographic data of 3,4,5-PT complexes is directly relevant to drug design, specifically in Iron Chelation Therapy.

- **Selectivity:** The O,O-chelate motif mimics the siderophores used by bacteria to scavenge iron.
- **Permeability:** Unlike the charged carboxylate group in Gallic Acid, the pyridine nitrogen in 3,4,5-PT can be modulated (protonated/deprotonated) at physiological pH (7.4), potentially improving membrane permeability for intracellular targeting.
- **H-Bonding:** The lattice data confirms that the uncoordinated OH groups and the ring Nitrogen act as H-bond donors/acceptors, facilitating interaction with protein active sites (e.g., Topoisomerase inhibition).

References

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